6-Acetyl-3-(benzyloxy)-2-iodophenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Acetyl-3-(benzyloxy)-2-iodophenyl benzoate is a complex organic compound characterized by the presence of acetyl, benzyloxy, iodophenyl, and benzoate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-3-(benzyloxy)-2-iodophenyl benzoate typically involves multi-step organic reactions. One common method includes the iodination of a precursor compound followed by acetylation and benzyloxylation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-3-(benzyloxy)-2-iodophenyl benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-Acetyl-3-(benzyloxy)-2-iodophenyl benzoate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Acetyl-3-(benzyloxy)-2-iodophenyl benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Acetyl-3-(benzyloxy)-2-bromobenzoic acid
- 6-Acetyl-3-(benzyloxy)-2-propylphenyl ethyl succinate
- 6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one
Uniqueness
6-Acetyl-3-(benzyloxy)-2-iodophenyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C22H17IO4 |
---|---|
Molecular Weight |
472.3 g/mol |
IUPAC Name |
(6-acetyl-2-iodo-3-phenylmethoxyphenyl) benzoate |
InChI |
InChI=1S/C22H17IO4/c1-15(24)18-12-13-19(26-14-16-8-4-2-5-9-16)20(23)21(18)27-22(25)17-10-6-3-7-11-17/h2-13H,14H2,1H3 |
InChI Key |
WVBOYOCMXISYET-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)OCC2=CC=CC=C2)I)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.